molecular formula C8H9BrN2O2 B3247712 Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate CAS No. 1823496-03-2

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Cat. No.: B3247712
CAS No.: 1823496-03-2
M. Wt: 245.07
InChI Key: BOBOPWYJBVELHA-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles as Chemical Building Blocks

Pyrimidine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at the 1 and 3 positions, stands as a cornerstone in the field of organic synthesis. microbenotes.com The pyrimidine ring system is of immense importance as it forms the structural core of numerous biologically significant molecules. nih.govslideshare.net Its derivatives are fundamental components of nucleic acids—cytosine, thymine, and uracil—which are the building blocks of DNA and RNA, thus playing a critical role in genetic coding and cellular function. microbenotes.comchemicalbook.com

Beyond their role in genetics, pyrimidine scaffolds are prevalent in a vast array of natural and synthetic compounds. nih.gov These include essential vitamins like thiamine (B1217682) (vitamin B1) and various antibiotics. microbenotes.comchemicalbook.com In medicinal chemistry, the pyrimidine motif is a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.gov This has led to the development of a multitude of drugs with diverse therapeutic applications, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. nih.govmdpi.com The inherent biological significance and the capacity for chemical modification make pyrimidine derivatives highly sought-after building blocks for the discovery and synthesis of new pharmaceutical agents. nih.govmdpi.com

The Role of Halogenated Pyrimidines in Chemical Diversification

The introduction of halogen atoms, such as bromine, onto the pyrimidine ring is a powerful strategy for chemical diversification. Halogenated pyrimidines serve as highly versatile intermediates in organic synthesis, primarily because the halogen atom functions as an excellent leaving group in various cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures that would be difficult to access otherwise.

This deconstruction-reconstruction approach allows chemists to modify the core of a molecule, providing access to a diverse range of heterocycles and enabling extensive structure-activity relationship (SAR) studies, which are fundamental to drug development. nih.gov Furthermore, halogenated pyrimidines have found applications in radiobiology as radiosensitizers. nih.govresearchgate.net When incorporated into the DNA of tumor cells, these compounds can enhance the efficacy of radiation therapy. nih.gov This dual utility in both synthetic diversification and therapeutic application underscores the importance of halogenation in pyrimidine chemistry.

Overview of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate as a Versatile Synthetic Intermediate

This compound is a prime example of a functionalized halogenated pyrimidine that serves as a key synthetic intermediate. Its structure incorporates the stable pyrimidine core, a reactive bromine atom at the C4 position, a methyl group at C2, and an ethyl carboxylate group at C5. This specific arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules.

The bromine atom, in particular, is positioned for facile displacement through various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at this position, providing a straightforward route to novel pyrimidine derivatives. Consequently, this compound is primarily utilized as an intermediate in the development of new pharmaceuticals and agrochemicals.

Chemical Data

Table 1: Properties of this compound

Property Value
CAS Number 1551414-19-7 chemscene.com
Molecular Formula C₈H₉BrN₂O₂ chemscene.comuni.lu

| Molecular Weight | 245.07 g/mol chemscene.comchemicalbook.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
3-bromo-4-hydroxy-benzaldehyde
3-bromo-4-hydroxy-benzonitrile
3-bromo-4-hydroxy-thiobenzamide
3-cyano-4-isobutoxythiobenzamide
4,4-dimethoxy-2-butanone
4-isobutoxybenzene-l,3-dicarbonitrile
4-methylpyrimidine
4-nitrobenzonitrile
5-bromo-2-methyl-pyrimidine
5-Bromo-2-methylpyrimidine-4-carboxylic acid ethyl ester
6-mercaptopurine
Alloxan
Barbiturates
Carbonitriles
Carbamoyl phosphate
Cytosine
Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate
Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This compound
Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Ethyl acetoacetate
Ethyl chloroacetate
Formamide
Iododeoxyuridine
Orotate
Propanoic acid, 2-hydroperoxy-2-hydroxy-, ethyl ester
Pyridine (B92270)
Pyrimidine
Sulfadiazine
Thiamine
Thioacetamide
Thiourea
Thymine
Trifluoromethanesulfonic anhydride
Trimethoprim
Uracil

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBOPWYJBVELHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823496-03-2
Record name ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
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Synthetic Methodologies for Ethyl 4 Bromo 2 Methylpyrimidine 5 Carboxylate

De Novo Synthetic Approaches to the Pyrimidine (B1678525) Ring System

Cyclocondensation Reactions from Acyclic Precursors

The most traditional and widely utilized method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon (C-C-C) fragment with a compound containing an N-C-N moiety. bu.edu.eg This [3+3] fragment condensation approach is highly effective for creating a wide range of pyrimidine derivatives.

In the context of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, a common strategy involves the reaction of acetamidine (B91507) hydrochloride (the N-C-N fragment) with a suitably functionalized three-carbon component. A direct route involves using 2-bromomalonaldehyde (B19672) as the C-C-C precursor, which reacts with an amidine in a one-step process to yield the 5-bromo-2-substituted pyrimidine. google.com This method is advantageous for its simplicity and the use of readily available industrial raw materials. google.com The reaction mechanism typically involves the initial condensation of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl equivalent, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Ultrasound irradiation has also been employed to promote such cyclocondensation reactions, often leading to improved yields and shorter reaction times. nih.gov

Table 1: Examples of Reagents for Cyclocondensation

N-C-N Fragment C-C-C Fragment Precursor Resulting Core Structure
Acetamidine 2-Bromomalonaldehyde 5-Bromo-2-methylpyrimidine
Urea (B33335)/Thiourea Ethyl Acetoacetate Dihydropyrimidinone/thione

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. nih.govacs.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. thieme-connect.com

One notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. nih.govacs.org This process proceeds through a sequence of condensation and dehydrogenation steps to selectively form the C-C and C-N bonds of the pyrimidine ring. acs.orgthieme-connect.com Such methods are particularly useful for creating highly substituted, unsymmetrical pyrimidines. nih.gov

The Biginelli reaction is another classic MCR that produces dihydropyrimidines through a one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. mdpi.comresearchgate.net While this typically yields a dihydropyrimidine, subsequent oxidation can provide the fully aromatic pyrimidine ring. Variations of this reaction, using different catalysts and conditions, allow for the synthesis of a vast library of pyrimidine derivatives. mdpi.com

Table 2: Comparison of Synthetic Strategies

Strategy Key Features Typical Reactants Advantages
Cyclocondensation Stepwise condensation and cyclization Amidine, 1,3-Dicarbonyl compound Well-established, reliable

Targeted Bromination and Esterification of Pyrimidine Intermediates

An alternative to de novo synthesis is the functionalization of a pre-existing pyrimidine ring. This approach involves sequential reactions to introduce the necessary bromo and ethyl carboxylate groups onto an appropriate pyrimidine intermediate, such as 2-methylpyrimidine (B1581581) or 2-methylpyrimidine-5-carboxylic acid.

Selective Bromination Procedures

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key step. The pyrimidine ring is electron-deficient, which can make electrophilic substitution challenging. However, various methods have been developed for this transformation.

A direct approach involves treating 2-methylpyrimidine with bromine in a suitable solvent like acetic acid. google.com The reaction often requires heating to proceed effectively. Other common brominating agents used for pyrimidines and related heterocycles include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov The choice of reagent and conditions can be critical to achieving high regioselectivity for the desired C-5 position. The presence of a Lewis acid can sometimes enhance the efficiency of the bromination process. nih.gov

Table 3: Common Brominating Agents for Pyrimidines

Reagent Abbreviation Typical Conditions Notes
Bromine Br₂ Acetic acid, heat Direct and effective method google.com
N-Bromosuccinimide NBS DMF or ionic liquids Milder alternative to Br₂ nih.gov

Carboxylic Acid Esterification Techniques

The final functionalization step is the conversion of a pyrimidine-5-carboxylic acid intermediate into its corresponding ethyl ester. This is a standard transformation in organic chemistry with several well-established methods.

The Fischer esterification is a classic and direct method, involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removing the water formed as a byproduct or using a large excess of the alcohol. masterorganicchemistry.com

Alternatively, the carboxylic acid can be activated before reaction with the alcohol. One common method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by treatment with ethanol. ucla.edu Another approach uses coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the direct condensation of the carboxylic acid and alcohol under milder, non-acidic conditions. orgsyn.org

Optimization of Reaction Conditions and Process Scalability

Optimizing reaction conditions is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale industrial production. For the synthesis of this compound, optimization can be applied to any of the synthetic steps.

Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in MCRs, screening different metal catalysts (e.g., iridium, nickel, zinc) can significantly impact reaction efficiency and regioselectivity. acs.orgorganic-chemistry.orgmdpi.com In bromination reactions, solvent choice can influence the reaction rate and selectivity. ucla.edu

Process scalability involves adapting a laboratory-scale procedure for safe and efficient large-scale production. This often means replacing hazardous or expensive reagents with safer, more economical alternatives. For example, developing a one-pot or tandem reaction that combines multiple steps, such as the Minisci radical alkoxycarbonylation, can simplify the process, reduce waste, and lower costs by minimizing intermediate purification steps. ucla.edu The development of such streamlined procedures is highly desirable for the synthesis of pharmacologically relevant intermediates. ucla.edu

Efficiency and Yield Enhancement in Synthesis

Significant advancements in the synthesis of halogenated pyrimidine carboxylates have been achieved through the application of radical chemistry, particularly the Minisci homolytic alkoxycarbonylation. This approach has proven to be a highly regioselective and efficient one-step method for the synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate, a structurally related compound to the target molecule.

In a study focusing on the synthesis of 5-halopyrimidine-4-carboxylic acid esters, the Minisci reaction was optimized to produce ethyl 5-bromopyrimidine-4-carboxylate in a notable 62% isolated yield. The reaction, conducted on a 2-mmol scale, demonstrated high conversion rates. For larger scale synthesis, useful quantities exceeding 10 grams have been successfully produced in a 48% yield in a single step, starting from the readily available 5-bromopyrimidine (B23866). This highlights the method's potential for producing significant amounts of the desired product.

The choice of solvent and radical precursor was found to be crucial for maximizing the yield. The use of ethyl pyruvate (B1213749) as the radical precursor and a toluene-water solvent system resulted in an 89% conversion rate and the aforementioned 62% isolated yield. The inclusion of acetic acid as a co-solvent was also found to significantly increase the conversion rate to as high as 100% in some cases, leading to an impressive 75% yield.

The following table summarizes the results of the optimization of the Minisci reaction for the synthesis of a closely related analog, ethyl 5-bromopyrimidine-4-carboxylate:

EntryAlkyl GroupSolvent SystemConversion (%)Isolated Yield (%)
1MethylToluene–H₂O8544
2EthylToluene–H₂O8962
3EthylCH₂Cl₂–H₂O83n.d.
4EthylAcOH–H₂O8756
5EthylH₂O31n.d.

n.d. = not determined Data adapted from a study on the synthesis of 5-halopyrimidine-4-carboxylic acid esters. ucla.edu

Another relevant synthetic approach is the Biginelli condensation, a one-pot multicomponent reaction. For instance, the synthesis of ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related tetrahydropyrimidine (B8763341) derivative, was achieved with a high yield of 90% through a sequence of a three-component Biginelli condensation followed by condensation with ethyl chloroacetate. This reaction was notably carried out without a solvent at 120 °C. mdpi.com While this method applies to a reduced form of the pyrimidine ring, its high yield suggests that multicomponent reactions are a promising avenue for the efficient synthesis of pyrimidine derivatives.

Industrial Feasibility Considerations

The ability to produce multi-gram quantities of the product in a single step, as demonstrated in the Minisci reaction, is a crucial factor for industrial consideration. ucla.edu Furthermore, the development of solvent-less methods, such as the one used in the Biginelli condensation which proceeds by simply heating the reactants, offers considerable environmental and economic benefits on an industrial scale by reducing solvent waste and purification costs. mdpi.comnih.gov

However, challenges in scaling up radical reactions like the Minisci reaction may include the need for specialized equipment to handle radical initiators and to ensure consistent reaction conditions for optimal regioselectivity and yield. Process safety and the management of potentially hazardous reagents are also critical considerations for industrial production. A patent for an improved process to prepare a different complex thiazolecarboxylate highlights the importance of developing environmentally protective, safe, and industrially viable processes that result in high yields and purity for pharmaceutical intermediates. google.com

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com

Addition and rearrangement reactions are considered to have the highest atom economy (theoretically 100%), while substitution and elimination reactions are inherently less atom-economical due to the generation of byproducts. rsc.org The synthesis of pyrimidine derivatives can be designed to adhere to green chemistry principles through several strategies:

Catalysis: Utilizing catalysts in place of stoichiometric reagents can significantly improve atom economy and reduce waste.

Solvent-Free Reactions: Conducting reactions without a solvent, as seen in the solid-state Biginelli condensation, minimizes environmental impact and simplifies product purification. nih.gov

Multicomponent Reactions (MCRs): MCRs, like the Biginelli reaction, are inherently more atom-economical as they combine multiple starting materials in a single step, reducing the number of synthetic operations and the amount of waste generated.

For the industrial synthesis of this compound, a focus on catalytic and one-pot procedures will be crucial for developing a truly green and sustainable process. The choice of reagents and reaction conditions plays a vital role in minimizing the environmental footprint and maximizing the efficiency of the synthesis.

Chemical Reactivity and Derivatization Strategies

Reactivity of the C-4 Bromine Substituent

The bromine atom at the C-4 position serves as an excellent leaving group, facilitating numerous derivatization strategies. Its reactivity is the cornerstone of the synthetic utility of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, enabling the introduction of a wide array of functional groups to the pyrimidine (B1678525) core.

The pyrimidine ring is inherently electron-deficient, and this characteristic is amplified by the electron-withdrawing nature of the ester group at the C-5 position. This electronic setup makes the C-4 carbon, which is bonded to the bromine, highly electrophilic and thus prone to attack by nucleophiles. The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on such activated aryl halides is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups of the ring. libretexts.org In the second, faster step, the leaving group (in this case, the bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

While direct studies on this compound are not extensively detailed in the cited literature, the reactivity of the analogous compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, provides a strong basis for predicting its behavior. In this analogue, the C-4 chloro group readily undergoes substitution with various nucleophiles. rsc.org It is expected that the bromo- derivative would react similarly, if not more readily, given that bromide is generally a better leaving group than chloride in these contexts.

Potential nucleophilic substitution reactions are summarized in the table below.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Expected Product
Amine Dimethylamine Ethyl 4-(dimethylamino)-2-methylpyrimidine-5-carboxylate
Alkoxide / Aryloxide Sodium Phenoxide Ethyl 4-phenoxy-2-methylpyrimidine-5-carboxylate
Thiolate / Thiophenoxide Sodium Thiophenoxide Ethyl 4-(phenylthio)-2-methylpyrimidine-5-carboxylate

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Aryl bromides are common and effective coupling partners in these transformations, making this compound a valuable substrate for creating a diverse range of substituted pyrimidines. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov

Studies on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have demonstrated successful Suzuki-Miyaura coupling with a variety of arylboronic acids. mdpi.com These reactions, catalyzed by Pd(PPh₃)₄, effectively couple the boronic acid to the pyrimidine ring, showcasing the viability of this method for functionalizing halogenated pyrimidines. mdpi.com It is anticipated that this compound would undergo similar transformations at the C-4 position. The electron-deficient nature of the pyrimidine ring can facilitate the initial oxidative addition step, which is often rate-limiting.

Below is a table illustrating the expected outcomes of Suzuki-Miyaura coupling based on analogous reactions. mdpi.com

Table 2: Predicted Suzuki-Miyaura Coupling Reactions

Boronic Acid Catalyst / Base Expected Product
Phenylboronic acid Pd(PPh₃)₄ / K₃PO₄ Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate
4-Methoxyphenylboronic acid Pd(PPh₃)₄ / K₃PO₄ Ethyl 4-(4-methoxyphenyl)-2-methylpyrimidine-5-carboxylate
3-Chlorophenylboronic acid Pd(PPh₃)₄ / K₃PO₄ Ethyl 4-(3-chlorophenyl)-2-methylpyrimidine-5-carboxylate

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This method is highly versatile, tolerating a wide range of functional groups, and is effective for coupling sp²-hybridized carbons, including those in heterocyclic systems. wikipedia.orglibretexts.org Although organotin reagents are toxic, their stability to air and moisture makes them useful in many synthetic applications. wikipedia.org The reaction mechanism follows the typical cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Given that aryl bromides are common electrophiles in Stille couplings, this compound is a suitable candidate for this transformation, allowing for the introduction of various alkyl, vinyl, and aryl groups. wikipedia.orglibretexts.org

Beyond the Suzuki and Stille reactions, other palladium-catalyzed cross-couplings are highly relevant. The Buchwald-Hartwig amination is a prominent example, used for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals. wikipedia.orgorganic-chemistry.org The process typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.org The C-4 bromine of this compound is expected to be reactive under Buchwald-Hartwig conditions, enabling the synthesis of a variety of 4-aminopyrimidine (B60600) derivatives.

Table 3: Potential Buchwald-Hartwig Amination Reactions

Amine Partner Catalyst System Expected Product
Aniline Pd catalyst / Phosphine ligand / Base Ethyl 2-methyl-4-(phenylamino)pyrimidine-5-carboxylate
Piperidine Pd catalyst / Phosphine ligand / Base Ethyl 2-methyl-4-(piperidin-1-yl)pyrimidine-5-carboxylate
Primary Alkylamine (e.g., Butylamine) Pd catalyst / Phosphine ligand / Base Ethyl 4-(butylamino)-2-methylpyrimidine-5-carboxylate

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles and strong bases. libretexts.org While their primary reactivity with this compound would be directed towards the electrophilic carbonyl carbon of the ester group, the C-Br bond can also be a site of reaction.

The most common reaction involves the nucleophilic addition of the organometallic reagent to the ester's carbonyl group. This typically proceeds via a sequential addition-elimination-addition mechanism. libretexts.org The first equivalent of the organometallic reagent adds to the carbonyl, forming a tetrahedral intermediate, which then collapses to eliminate the ethoxide leaving group, yielding a ketone. A second equivalent of the organometallic reagent then rapidly adds to this newly formed ketone, resulting in a tertiary alcohol after an acidic workup. libretexts.orgsaskoer.ca

It is also conceivable that the organometallic reagent could react at the C-4 position, either through a metal-halogen exchange to form a new pyrimidyl organometallic species or via a competing nucleophilic substitution. However, the high reactivity of the ester carbonyl makes it the more probable site of initial attack. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Transformations of the Ethyl Ester Moiety

The ethyl ester group is a primary site for modification, allowing for its conversion into a variety of other functional groups.

Hydrolysis to the Corresponding Carboxylic Acid

The conversion of the ethyl ester to its corresponding carboxylic acid, 4-bromo-2-methylpyrimidine-5-carboxylic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent system. organic-chemistry.org The reaction is followed by acidification to protonate the resulting carboxylate salt and precipitate the carboxylic acid.

Interestingly, research on the alkaline hydrolysis of pyrimidine-5-carboxylic acid esters has revealed that the reaction pathway can be sensitive to the conditions employed. researchgate.net While the expected hydrolysis to the carboxylic acid is a common outcome, alternative reaction pathways, such as rearrangement to form acetylpyrimidines, have been observed under certain conditions, for instance, when the hydrolysis is performed in ethanol (B145695). researchgate.net The choice of solvent (e.g., water vs. ethanol) can influence the final product distribution. researchgate.net

Table 1: Representative Conditions for Ester Hydrolysis
ReagentSolventConditionProduct
Sodium Hydroxide (NaOH)Water/EthanolHeating4-bromo-2-methylpyrimidine-5-carboxylic acid
Potassium Hydroxide (KOH)WaterReflux4-bromo-2-methylpyrimidine-5-carboxylic acid

Transesterification Reactions

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. For this compound, this reaction can be used to replace the ethyl group with other alkyl groups (e.g., methyl, tert-butyl). The reaction is an equilibrium process that can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium methoxide). masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is typically used in large excess as the solvent. masterorganicchemistry.comresearchgate.net For example, heating the ethyl ester in methanol (B129727) with an acid catalyst will produce mthis compound. researchgate.net

Table 2: General Conditions for Transesterification
Target EsterReagent/SolventCatalyst
Methyl EsterMethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)
Propyl EsterPropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOPr)
tert-Butyl Estertert-ButanolAcid (e.g., H₂SO₄)

Reduction to Alcohol Derivatives

The ethyl ester moiety can be reduced to a primary alcohol, yielding (4-bromo-2-methylpyrimidin-5-yl)methanol. This transformation requires a strong reducing agent due to the relative stability of the ester functional group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, as it is powerful enough to reduce esters to alcohols efficiently. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide intermediate. libretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of esters to alcohols under standard conditions. libretexts.org

Amidation and Other Carboxylic Acid Derivatizations

The ethyl ester can be converted directly into an amide, 4-bromo-2-methylpyrimidine-5-carboxamide, through aminolysis. This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine. mdpi.com The process can be slow and often requires elevated temperatures or the use of catalysts to proceed at a reasonable rate. mdpi.comdiva-portal.org

Alternatively, a more common and often more efficient two-step procedure involves first hydrolyzing the ester to the carboxylic acid as described in section 3.2.1. The resulting carboxylic acid can then be activated and converted to a wide range of derivatives. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. This intermediate can then readily react with various nucleophiles, such as amines to form amides, alcohols to form different esters, or other nucleophiles to generate a diverse array of functional groups.

Reactivity at the Methyl Group and Other Pyrimidine Positions

Beyond the ester, the pyrimidine ring and its substituents offer further opportunities for functionalization.

C-H Functionalization Studies

The term C-H functionalization refers to the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offering an atom-economical approach to molecular modification. researchgate.netnih.gov

Reactivity of the 2-Methyl Group: The methyl group at the C2 position of the pyrimidine ring exhibits enhanced reactivity compared to a simple alkyl group on an aromatic ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring increases the acidity of the protons on the adjacent methyl group. mdpi.comnih.gov This allows for deprotonation with a suitable base to form a nucleophilic carbanion. This intermediate can then react with various electrophiles. For example, it can undergo condensation reactions with aldehydes to form styryl derivatives. mdpi.com This inherent reactivity makes the 2-methyl group a key handle for further elaboration of the molecule.

Reactivity at Other Pyrimidine Positions: The pyrimidine ring itself is a substrate for various C-H functionalization reactions, although its electron-deficient nature presents unique challenges and opportunities for regioselectivity. researchgate.net Modern synthetic methods, often employing transition-metal catalysis, have enabled the functionalization of specific C-H bonds on the pyrimidine core. researchgate.netnih.gov For related pyrimidine and pyridine (B92270) systems, methodologies have been developed for site-selective reactions such as arylation, alkenylation, borylation, and amination at positions that are often difficult to access through traditional methods. nih.govrsc.orgnih.gov While specific studies on this compound are not extensively detailed in the literature, the principles derived from studies on other substituted pyrimidines suggest that the C-H bonds on the ring could be targeted for functionalization, contingent on the directing effects of the existing substituents and the choice of catalytic system.

Ring Annulation Reactions

Ring annulation is a synthetic strategy that involves the construction of a new ring fused to an existing one. In the context of this compound, this typically involves reactions that utilize the reactive C4-bromo substituent and the C5-ester group to build a new heterocyclic ring, leading to the formation of bicyclic systems such as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These fused pyrimidine scaffolds are of significant interest in medicinal chemistry.

While specific, documented examples of ring annulation reactions starting directly from this compound are not extensively reported in the reviewed literature, the reactivity of analogous 4-halopyrimidine-5-carboxylates allows for the outlining of plausible and established synthetic pathways. The general approach involves an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization reaction.

Synthesis of Thieno[2,3-d]pyrimidines:

A common and effective method for the synthesis of the thieno[2,3-d]pyrimidine (B153573) core is the Gould-Jacobs reaction or similar cyclization strategies. For this compound, a hypothetical reaction would involve a two-step sequence. The first step is a nucleophilic substitution of the C4-bromide by a sulfur-containing nucleophile, such as the enolate of ethyl mercaptoacetate. The resulting intermediate, a 4-(alkylthio)pyrimidine derivative, can then undergo an intramolecular Dieckmann-type condensation, where the carbanion generated adjacent to one ester attacks the other ester, or a similar base-catalyzed cyclization to form the fused thiophene (B33073) ring. Subsequent aromatization would lead to the final thieno[2,3-d]pyrimidine system.

A study on the related compound, Ethyl 2-(4'-Chlorophenyl)-4-mercapto-6-methylpyrimidine-5-carboxylate, demonstrated that refluxing with ethyl bromoacetate (B1195939) in the presence of sodium ethoxide yielded the corresponding thieno[2,3-d]pyrimidine. researchgate.net This supports the feasibility of such a transformation for the title compound.

Synthesis of Pyrido[2,3-d]pyrimidines:

The construction of a fused pyridine ring to form a pyrido[2,3-d]pyrimidine (B1209978) system can be achieved through various strategies, including reactions that build upon the C4 and C5 positions of the pyrimidine ring. One potential route involves the reaction of 4-aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents. sigmaaldrich.com To apply this to this compound, the bromo group would first need to be converted to an amino group.

Alternatively, modern cross-coupling methodologies offer a more direct approach. For instance, a palladium-catalyzed Sonogashira coupling of the C4-bromo position with a terminal alkyne could introduce a side chain. Subsequent intramolecular cyclization of the resulting 4-alkynylpyrimidine, potentially under acidic or metal-catalyzed conditions, would lead to the formation of the fused pyridine ring. The reactivity of similar compounds, such as Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives has been noted, highlighting the utility of the 4-halo position as a handle for such annulations. georganics.sk

The table below summarizes these potential ring annulation strategies for this compound, based on established reactivity patterns of analogous compounds.

Table 1: Potential Ring Annulation Reactions of this compound

Fused SystemReagent(s)General ConditionsResulting Product
Thieno[2,3-d]pyrimidine1. Ethyl mercaptoacetate, Base (e.g., NaH, NaOEt) 2. Base for cyclization1. Nucleophilic substitution 2. Intramolecular condensation (e.g., Dieckmann)Ethyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-6-carboxylate
Pyrido[2,3-d]pyrimidine1. Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) 2. Cyclization catalyst (e.g., acid or metal salt)1. Sonogashira coupling 2. Intramolecular cyclizationSubstituted Ethyl 2-methylpyrido[2,3-d]pyrimidine-6-carboxylate
Pyrido[2,3-d]pyrimidine1. Ammonia or amine source (for amination) 2. 1,3-Dicarbonyl compound (e.g., malonic ester), Acid or heat1. Nucleophilic aromatic substitution 2. Condensation/CyclizationSubstituted 2-methyl-4-oxo-pyrido[2,3-d]pyrimidine-6-carboxylate

Note: The reactions and products listed in this table are hypothetical and based on the known chemical reactivity of similarly substituted 4-halopyrimidines. Specific reaction conditions would require experimental optimization.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

High-resolution NMR spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the exact placement of atoms and functional groups can be confirmed.

For Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments. The pyrimidine (B1678525) ring proton would appear as a singlet in the aromatic region. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the pyrimidine ring at position 2 would also produce a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated, corresponding to the six unique carbon environments in the pyrimidine ring and the ethyl carboxylate group. The carbonyl carbon of the ester would be the most downfield signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrimidine-H (at C6)8.8 - 9.2Singlet (s)
Ester -OCH₂CH₃4.2 - 4.5Quartet (q)
Ring -CH₃ (at C2)2.6 - 2.9Singlet (s)
Ester -OCH₂CH₃1.2 - 1.5Triplet (t)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)162 - 166
C2 (Ring)165 - 169
C4 (Ring)140 - 145
C6 (Ring)155 - 160
C5 (Ring)115 - 120
-OCH₂CH₃ (Ester)60 - 63
-CH₃ (Ring)23 - 27
-OCH₂CH₃ (Ester)13 - 16

These predicted data provide a clear blueprint for the regiochemical and electronic environment of each part of the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is used to determine the exact mass of a molecule and to study its fragmentation patterns upon ionization, which helps in structural elucidation. The molecular formula of this compound is C₉H₉BrN₂O₂, giving it a monoisotopic mass of approximately 259.98 g/mol . The presence of bromine would be evident from a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Upon electron impact ionization, the molecule is expected to undergo specific fragmentation. A primary fragmentation pathway for esters is the loss of the alkoxy group. Therefore, a significant fragment would likely result from the loss of an ethoxy radical (•OCH₂CH₃), leading to a prominent acylium ion. Another common pathway involves the cleavage of the entire ethyl group or the loss of ethylene (B1197577) via a McLafferty rearrangement if sterically feasible.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value (for ⁷⁹Br isotope)Possible Fragment IdentityFragmentation Pathway
260[C₉H₉BrN₂O₂]⁺Molecular Ion (M⁺)
215[C₇H₄BrN₂O]⁺Loss of •OCH₂CH₃
232[C₉H₈BrN₂O]⁺Loss of C₂H₅• followed by rearrangement
187[C₆H₄BrN₂]⁺Loss of CO from the m/z 215 fragment

Accurate mass measurements via high-resolution mass spectrometry (HRMS) would confirm the elemental composition of the parent molecule and its fragments, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the functional groups within a molecule by measuring the vibrations of its bonds. uh.edu These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, the most prominent peak in the IR spectrum would be the strong C=O stretching vibration from the ester group, typically found in the 1700-1730 cm⁻¹ region. Vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ range. The C-O stretching of the ester and C-H stretching from the methyl and ethyl groups would also be visible.

In the Raman spectrum, the symmetric vibrations of the pyrimidine ring would likely be more intense than in the IR spectrum. The C-Br stretch, expected at a lower frequency (typically 500-650 cm⁻¹), may also be observable.

Table 4: Predicted Key Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (sp³)-CH₃, -CH₂-2850 - 3000MediumMedium
C=O StretchEster1700 - 1730StrongMedium
C=N / C=C StretchPyrimidine Ring1500 - 1650Medium-StrongStrong
C-O StretchEster1100 - 1300StrongWeak
C-Br StretchBromo-pyrimidine500 - 650MediumStrong

Together, IR and Raman spectra provide a detailed fingerprint of the functional groups present in the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique provides precise coordinates of every atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. anton-paar.com

Although a specific crystal structure for this compound is not publicly available, a crystallographic analysis would be expected to reveal several key features. It would confirm the planarity of the pyrimidine ring. The analysis would also detail the conformation of the ethyl carboxylate substituent relative to the plane of the ring.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine optimized molecular geometries, harmonic vibrational frequencies, and electronic properties such as frontier molecular orbitals. orientjchem.org

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Pyrimidine Derivatives

DFT FunctionalBasis SetApplication
B3LYP6-31G(d,p)Geometry optimization, electronic properties of pyridine (B92270) derivatives. mdpi.com
B3LYP6-311++G(d,p)Structural parameters, frontier molecular orbital analysis of pyrimidines.
CAM-B3LYPaug-cc-pVDZ+2s2p2dElectronic ground state and frontier molecular orbitals of bromopyrimidines. nih.gov

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For bromopyrimidines, the halogen atom influences the electronic structure through both inductive and resonant effects, which involve the π orbitals of the ring and the lone pair orbitals of the halogen. nih.gov A theoretical study on 2-bromopyrimidine (B22483) and 5-bromopyrimidine (B23866) revealed that the outermost molecular orbitals are of π character. nih.gov The specific ordering and energies of these orbitals are determined by the position of the bromine atom on the pyrimidine ring. nih.gov In Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, the HOMO is likely to be a π-orbital with significant contributions from the pyrimidine ring and the bromine atom, while the LUMO is expected to be a π*-orbital. The electron-withdrawing nature of the ethyl carboxylate group would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Mechanistic Studies of Chemical Transformations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles.

For pyrimidine derivatives, computational studies have been used to explore reaction mechanisms. For example, a quantum chemical study on the ring-opening of pyrimidines involved locating transition states and intermediates to map out the reaction pathway. researchgate.net Such studies provide a detailed understanding of the reaction energetics and the factors that control the reaction outcome. researchgate.net

While a specific mechanistic study for reactions involving this compound was not found, the reactivity of the C-Br bond is of particular interest. This bond is susceptible to cleavage in various reactions, such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling). researchgate.net Theoretical studies on these types of reactions involving similar bromo-heterocyclic compounds would involve calculating the energy profile for oxidative addition of the C-Br bond to a metal catalyst, followed by transmetalation and reductive elimination. Transition state analysis would be crucial in identifying the rate-determining step and understanding the influence of ligands and substituents on the reaction rate and selectivity. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) provides experimental evidence for the reactivity of a similar bromo-substituted heterocycle. mdpi.com

Intermolecular Interactions and Packing Effects in the Solid State

The arrangement of molecules in the solid state is governed by intermolecular interactions, which can be studied both experimentally through X-ray crystallography and computationally.

In the solid state, molecules of this compound are expected to interact through various non-covalent interactions. These can include halogen bonding (C-Br···N or C-Br···O), hydrogen bonding (if any N-H or C-H donors are in proximity to suitable acceptors), and π-π stacking between the pyrimidine rings.

A study on a related compound, Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealed the presence of intermolecular N-H···S, C-H···F, C-H···O, and C-H···Br hydrogen bonds that stabilize the crystal structure. nih.gov Another study on Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate highlighted the role of weak n-π interactions involving the bromine atom in the formation of supramolecular assemblies. mdpi.com These examples demonstrate the importance of various weak interactions in determining the solid-state packing of brominated pyrimidine derivatives. Computational methods can be used to quantify the energies of these interactions and to understand their directionality and influence on the crystal packing.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT calculations are a reliable tool for predicting spectroscopic properties, including NMR chemical shifts. The accuracy of these predictions can aid in structure elucidation and assignment of experimental spectra. The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a suitable DFT functional and basis set. mdpi.com

For accurate predictions, it is often necessary to account for solvent effects, which can be done using implicit solvent models like the Polarizable Continuum Model (PCM). mdpi.com A benchmark study on a diverse set of organic molecules found that the WP04 functional with the 6-311++G(2d,p) basis set performed best for ¹H chemical shift predictions, while ωB97X-D/def2-SVP was optimal for ¹³C predictions, when used with the PCM solvent model. mdpi.com

In a study of a thiazole (B1198619) carboxylate derivative, theoretical NMR chemical shifts were calculated using DFT and showed good correlation with experimental values, aiding in the structural confirmation of the compound. nih.gov Although a specific study predicting the NMR spectrum of this compound is not available, these established methodologies can be applied to predict its ¹H and ¹³C NMR chemical shifts, which would be a valuable tool for its characterization.

Applications As a Synthetic Building Block and Chemical Precursor

Construction of Novel Heterocyclic Architectures

The functional group arrangement of ethyl 4-bromo-2-methylpyrimidine-5-carboxylate makes it an ideal starting material for the synthesis of fused heterocyclic systems and complex macrocycles. The strategic placement of the bromo and ester groups allows for sequential or one-pot reactions to build additional rings onto the pyrimidine (B1678525) core.

The creation of fused pyrimidine systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous biologically active molecules. This compound is a key precursor for several important classes of fused heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. ekb.egresearchgate.net

The general strategy involves using the C4-bromo atom as a leaving group in a cyclization reaction. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of a pyrazolo[3,4-d]pyrimidine core. This reaction typically proceeds via an initial nucleophilic aromatic substitution of the bromine by a hydrazine nitrogen, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the C5-ester carbonyl group, leading to ring closure. Pyrazolo[3,4-d]pyrimidines are known bioisosteres of purines and exhibit a wide range of pharmacological activities, including the inhibition of protein kinases in cancer therapy. nih.govrsc.org

Similarly, the synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting the title compound with suitable amine-containing building blocks. jocpr.com A common approach is the palladium-catalyzed Buchwald-Hartwig amination, where an aminopyridine precursor is coupled at the C4 position. rsc.org Subsequent intramolecular cyclization, often promoted by the formation of an amide bond or other ring-closing reactions, yields the fused bicyclic system. rsc.org Pyrido[2,3-d]pyrimidine (B1209978) derivatives are investigated for various therapeutic applications, including as inhibitors of dihydrofolate reductase (DHFR) and various kinases. nih.govrsc.org

The following table summarizes potential synthetic routes to important fused pyrimidine systems starting from this compound.

Target Fused SystemCo-reactantKey Reaction TypePotential Application
Pyrazolo[3,4-d]pyrimidineHydrazine hydrateNucleophilic Substitution & Intramolecular CyclizationKinase Inhibitors, Anticancer nih.gov
Thieno[2,3-d]pyrimidine (B153573)Ethyl 2-mercaptoacetateNucleophilic Substitution & Intramolecular CyclizationAntimicrobial, Anti-inflammatory
Pyrido[2,3-d]pyrimidine3-Amino-2-cyanopyridineBuchwald-Hartwig Amination & CyclizationDHFR Inhibitors, Kinase Inhibitors nih.gov
Furo[2,3-d]pyrimidineEthyl glycolateWilliamson Ether Synthesis & CyclizationAntiviral, Antitumor

Pyrimidine units are increasingly utilized as rigid, planar building blocks in the design of macrocycles for applications in host-guest chemistry, molecular recognition, and materials science. The bifunctional nature of this compound provides two distinct points for elaboration, making it a suitable precursor for macrocyclization reactions.

A plausible strategy for synthesizing pyrimidine-containing macrocycles involves a two-step process. First, the C4-bromo position can undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, with a long-chain difunctional linker. nih.gov This linker would possess a terminal boronic acid or alkyne on one end and a reactive group, such as a primary amine or alcohol, on the other. This initial step attaches the flexible chain to the rigid pyrimidine core.

The second step is an intramolecular ring-closing reaction. The terminal amine or alcohol on the linker chain can be induced to react with the C5-ethyl carboxylate group of the pyrimidine. This intramolecular amidation or transesterification reaction would form the final covalent bond, closing the ring and generating the macrocyclic architecture. The size and properties of the resulting macrocycle can be precisely controlled by the length and chemical nature of the linker used in the initial cross-coupling step.

Role in Catalysis and Ligand Design

The electron-deficient nature of the pyrimidine ring and the ability to introduce diverse substituents make it an attractive scaffold for the design of specialized ligands for transition metal catalysis and as a core structure for organocatalysts.

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal centers, making the pyrimidine scaffold a valuable component in ligand design. This compound serves as an excellent starting point for creating multidentate ligands by strategically replacing the bromine atom and modifying the ester group.

For example, substitution of the C4-bromo group with a diphenylphosphine moiety (via reaction with lithium diphenylphosphide) would generate a P,N-bidentate ligand. In this structure, the "hard" nitrogen of the pyrimidine and the "soft" phosphorus atom can coordinate to a single metal center, a combination that is highly effective in many catalytic processes, including cross-coupling and hydrogenation reactions.

Alternatively, the C4 position can be functionalized with other nitrogen- or sulfur-based donor groups through nucleophilic substitution or Buchwald-Hartwig amination. rsc.org This could lead to the formation of N,N'- or S,N-bidentate ligands. The ester group at the C5 position can also be converted into other coordinating groups, such as amides or pyridyls, to increase the denticity and modify the electronic properties of the resulting ligand.

Ligand TypeSynthetic Modification at C4-BrPotential Metal CoordinationCatalytic Application Area
P,N-BidentateSubstitution with -PPh₂Pd, Ru, Rh, IrCross-Coupling, Asymmetric Hydrogenation
N,N'-BidentateSubstitution with 2-aminopyridineCu, Fe, CoOxidation, Polymerization
S,N-BidentateSubstitution with 2-mercaptopyridinePd, NiC-S Coupling Reactions
O,N-BidentateSuzuki coupling with 2-hydroxyphenylboronic acidTi, ZrOlefin Polymerization

Organocatalysis has emerged as a powerful tool in organic synthesis, relying on small organic molecules to catalyze chemical transformations. A key principle in organocatalyst design is the use of a rigid scaffold to hold catalytically active functional groups in a precise three-dimensional arrangement. The pyrimidine ring is an ideal candidate for such a scaffold. nih.gov

This compound can be transformed into a bifunctional organocatalyst. For example, the C4-bromo group can be replaced by a primary or secondary amine (e.g., piperazine) via nucleophilic substitution. Subsequently, the C5-ester group can be converted into a thiourea or squaramide moiety. The resulting molecule would possess both a basic amine site to activate one reactant (e.g., deprotonate a nitroalkane) and a hydrogen-bond-donating thiourea group to activate another (e.g., an enone), enabling stereocontrolled Michael additions and other asymmetric reactions. The rigidity of the pyrimidine core ensures that these two catalytic groups maintain an optimal distance and orientation for efficient catalysis.

Advanced Material Science Applications

Pyrimidine derivatives are of significant interest in material science due to their unique electronic properties. The electron-deficient nature of the pyrimidine ring, resulting from the presence of two electronegative nitrogen atoms, makes it an excellent building block for n-type organic semiconductors. researchgate.netspiedigitallibrary.org These materials are essential for the fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). alfa-chemistry.com

This compound is a key intermediate for synthesizing larger, π-conjugated systems with tailored optoelectronic properties. The C4-bromo position is readily functionalized using palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions. This allows for the covalent linking of the pyrimidine core to various aromatic and heteroaromatic units (e.g., fluorene, carbazole, thiophene), extending the π-conjugation and tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). alfa-chemistry.com

Materials derived from this pyrimidine precursor can be designed to function as electron-transporting materials (ETMs) or as host materials in the emissive layer of OLEDs. spiedigitallibrary.orgnbinno.com The ability to systematically modify the structure by attaching different aryl groups allows for fine-tuning of properties such as charge carrier mobility, thermal stability, and emission wavelength, making this compound a valuable platform for developing next-generation organic electronic materials. researchgate.net

Material ClassSynthetic Strategy (at C4-Br)Target ApplicationKey Property
Electron Transport MaterialSuzuki coupling with electron-withdrawing arylboronic acidsOrganic Light-Emitting Diodes (OLEDs)High electron mobility, deep LUMO level alfa-chemistry.com
Bipolar Host MaterialSuzuki coupling with carbazole or triphenylamine boronic acidsPhosphorescent OLEDs (PhOLEDs)Balanced hole and electron transport spiedigitallibrary.org
Organic SemiconductorStille coupling with distannyl-bithiopheneOrganic Field-Effect Transistors (OFETs)High charge carrier mobility, good film morphology alfa-chemistry.com
Fluorescent EmitterSonogashira coupling with fluorescent aryl acetylenesFluorescent OLEDsHigh photoluminescence quantum yield

Precursor in Organic Electronics

The field of organic electronics, which utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies heavily on the design and synthesis of novel π-conjugated molecules with tailored electronic properties. Pyrimidine derivatives, in general, are attractive components for these materials due to the electron-deficient nature of the pyrimidine ring, which facilitates electron transport.

This compound serves as a key starting material for the synthesis of larger, electronically active molecules through various cross-coupling reactions. The presence of the bromine atom at the 4-position of the pyrimidine ring is particularly advantageous for palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the extension of the π-conjugated system.

Table 1: Potential Cross-Coupling Reactions for Organic Electronics Precursors

Reaction Type Reactant 2 Catalyst Potential Product Functionality
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ Extended π-conjugated system, Donor-Acceptor structures
Stille Organostannane Pd(PPh₃)₄ Formation of complex aromatic and heteroaromatic systems
Heck Alkene Pd(OAc)₂ Vinylene-linked conjugated molecules

By strategically choosing the coupling partner, researchers can synthesize molecules with specific electronic characteristics. For instance, coupling this compound with an electron-donating aromatic or heteroaromatic unit can lead to the formation of a donor-acceptor (D-A) type structure. Such D-A molecules are fundamental to the performance of many organic electronic devices, as they can facilitate intramolecular charge transfer, a key process in the operation of organic solar cells and some OLEDs.

The methyl and ethyl carboxylate groups on the pyrimidine ring also offer opportunities for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to a surface or to another molecular component. The methyl group can also be modified, although it is generally less reactive than the bromo-substituent.

Functional Materials Development

The utility of this compound extends beyond organic electronics into the broader field of functional materials development. The versatility of its chemical reactivity allows for its incorporation into a wide array of materials designed for specific purposes, such as functional dyes, sensors, and ligands for metal complexes.

The core pyrimidine structure, when appropriately functionalized, can exhibit interesting photophysical properties. By employing cross-coupling reactions to attach chromophoric units to the pyrimidine ring, it is possible to synthesize novel dyes with specific absorption and emission characteristics. The electron-withdrawing nature of the pyrimidine ring can influence the electronic transitions within the molecule, allowing for the fine-tuning of its color and fluorescence properties.

Furthermore, the nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions. This property makes this compound a potential precursor for the synthesis of novel ligands. By first modifying the pyrimidine ring through reactions at the bromine position and then coordinating it to a metal center, researchers can create metal complexes with unique catalytic, magnetic, or photoluminescent properties.

Table 2: Potential Functional Materials Derived from this compound

Material Class Synthetic Strategy Potential Application
Functional Dyes Cross-coupling with chromophores Organic pigments, fluorescent probes
Metal-Organic Frameworks (MOFs) Hydrolysis of ester to carboxylic acid, followed by reaction with metal ions Gas storage, catalysis, sensing
Liquid Crystals Attachment of long alkyl chains and other mesogenic groups Display technologies

Emerging Research Directions and Methodological Advancements

Development of Novel Synthetic Routes and Reactions

While classical condensation methods for pyrimidine (B1678525) synthesis remain valuable, the research focus has shifted towards developing more sophisticated and atom-economical synthetic routes. ijsat.orgnih.gov Recent advancements emphasize multicomponent reactions, green chemistry protocols, and catalyst-driven methods to enhance efficiency and sustainability. ijsat.org For a compound like Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, this translates to exploring novel annulation strategies that could involve alkynes, nitriles, and diazonium salts for the construction of the pyrimidine core. ijsat.org

One area of significant interest is the use of C–H activation strategies, which allow for the direct functionalization of the pyrimidine core, thereby streamlining synthetic pathways and expanding structural diversity. ijsat.org Although specific examples for this compound are not extensively documented, the general methodologies being developed for pyrimidines are highly applicable. For instance, palladium-catalyzed direct C-H arylation has been successfully applied to pyrrolo[2,3-d]pyrimidine derivatives, suggesting potential for similar transformations on the pyrimidine ring of the target compound. rsc.org

Furthermore, modified Pinner reactions and multicomponent couplings catalyzed by various metals or even under metal-free conditions are being explored to generate highly substituted pyrimidines. mdpi.comorganic-chemistry.org These methods offer the potential for more direct and convergent syntheses of this compound and its analogs, starting from readily available precursors.

Flow Chemistry and Continuous Processing for Pyrimidine Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. mdpi.comspringerprofessional.deaurigeneservices.com The synthesis of heterocyclic compounds, including pyrimidines, has been a fertile ground for the application of flow chemistry. mdpi.comuc.pt This technology allows for reactions to be performed under conditions that are often challenging in batch, such as high temperatures and pressures, with precise control over reaction times. nih.gov

For the synthesis of pyrimidine derivatives, flow chemistry enables the rapid and efficient production of key intermediates and final products. nih.gov While specific flow synthesis protocols for this compound are not yet widely reported, the principles and techniques are directly transferable. For example, the continuous flow synthesis of other functionalized heterocycles often involves packed-bed reactors, microreactors, and automated systems for reagent addition and in-line purification. nih.gov

Table 1: Advantages of Flow Chemistry in Pyrimidine Synthesis

Feature Advantage in Pyrimidine Synthesis Reference
Enhanced Heat and Mass Transfer Improved reaction rates and yields, better control over exothermic reactions. nih.gov
Precise Reaction Control Accurate control of temperature, pressure, and residence time, leading to higher selectivity and reproducibility. aurigeneservices.com
Improved Safety Smaller reaction volumes minimize risks associated with hazardous reagents and intermediates. mdpi.com
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production. researchgate.net
Automation and Integration Potential for multi-step syntheses in a single, continuous process with in-line analysis and purification. mdpi.com

Photoredox Catalysis and Electrosynthesis in Pyrimidine Functionalization

In recent years, photoredox catalysis and electrosynthesis have gained prominence as powerful and sustainable tools for the functionalization of organic molecules. nih.gov These methods utilize visible light or electricity, respectively, to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents. rsc.org

Photoredox catalysis has been successfully employed for the C–H functionalization of various heterocycles, including pyrimidines. mdpi.com This approach allows for the introduction of a wide range of functional groups onto the pyrimidine ring. For this compound, photoredox-catalyzed reactions could potentially be used to introduce new substituents at the available C-H positions or to functionalize the methyl group. The use of heterogeneous photocatalysts, such as graphitic carbon nitride, offers the additional benefits of easy catalyst recovery and recycling. researchgate.net

Electrosynthesis provides an alternative green approach to pyrimidine functionalization. rsc.org By controlling the electrode potential, specific redox reactions can be initiated with high selectivity. Electrochemical methods have been developed for the synthesis of various nitrogen-containing heterocycles. rsc.org While direct electrosynthesis of this compound is not well-documented, the principles could be applied to develop novel synthetic strategies or functionalization reactions.

Table 2: Examples of Modern Catalytic Methods for Heterocycle Functionalization

Method Description Potential Application for this compound Reference
Photoredox Catalysis Utilizes visible light and a photocatalyst to initiate single-electron transfer processes, enabling a variety of bond formations under mild conditions. C-H functionalization of the pyrimidine ring or the methyl group. nih.gov
Electrosynthesis Employs an electric current to drive chemical reactions, offering a reagent-free and environmentally friendly alternative to traditional methods. Novel synthetic routes and functionalization of the pyrimidine core. rsc.org

Exploration of New Derivatization Methodologies

The bromine atom and the ethyl ester group on this compound are prime handles for a wide array of derivatization reactions, making it a valuable building block in organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are particularly powerful for introducing new carbon-carbon and carbon-heteroatom bonds at the C4-position. semanticscholar.org

Recent research has focused on developing more efficient and versatile catalytic systems for these transformations, including the use of novel ligands and ligand-free conditions. researchgate.net The Suzuki-Miyaura coupling, in particular, has been extensively used for the arylation of halopyrimidines. semanticscholar.org For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using various arylboronic acids with a Pd(0) catalyst. semanticscholar.org Such methodologies can be directly applied to this compound to generate a library of C4-aryl derivatives.

Beyond cross-coupling reactions, the ester functionality offers another site for derivatization. Standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol can provide access to a diverse range of analogs with different physicochemical properties. sigmaaldrich.comnih.gov

Table 3: Key Derivatization Reactions of Halopyrimidines

Reaction Reagents and Conditions Product Type Reference
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base C-Aryl pyrimidines semanticscholar.org
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base C-Alkynyl pyrimidines researchgate.net
Buchwald-Hartwig Amination Amine, Pd catalyst, base C-Amino pyrimidines icr.ac.uk

Chemo- and Regioselectivity Control in Complex Pyrimidine Reactions

As the complexity of target molecules increases, the ability to control chemo- and regioselectivity in reactions becomes paramount. For polysubstituted pyrimidines like this compound, achieving selective functionalization at a specific site without affecting other reactive groups is a significant challenge.

In the context of palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, and reaction conditions can have a profound impact on the regiochemical outcome. icr.ac.uknih.gov For instance, in polyhalopyrimidines, the relative reactivity of the different halogen atoms can be exploited to achieve sequential and regioselective functionalization. icr.ac.uk The development of new phosphine (B1218219) ligands has enabled excellent control over α/β selectivity in the C-H arylation of various heterocycles. polyu.edu.hk

Furthermore, the inherent electronic properties of the pyrimidine ring, influenced by the existing substituents, also play a crucial role in directing incoming reagents. nih.gov Computational studies and mechanistic investigations are increasingly being used to understand the factors that govern selectivity, allowing for the rational design of more selective synthetic methods. semanticscholar.org The development of blocking groups that can temporarily protect a certain position on the pyrimidine ring, direct a reaction to another site, and then be removed is another emerging strategy for achieving high regioselectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, and how are they optimized for yield and purity?

  • The compound is typically synthesized via bromination of ethyl 2-methylpyrimidine-5-carboxylate using brominating agents (e.g., NBS or Br₂ in controlled conditions). Purification often involves column chromatography or recrystallization. Key optimization parameters include reaction temperature (0–25°C), solvent choice (e.g., DCM or THF), and stoichiometric control to minimize di-substitution byproducts . For related pyrimidine bromination, yields >70% are achievable with careful exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks using the pyrimidine ring’s deshielding effects (e.g., C-4 Br substituent causes downfield shifts).
  • IR Spectroscopy : Confirm ester carbonyl (~1700 cm⁻¹) and C-Br stretches (~550-650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ (expected m/z ~273.00 for C₈H₉BrN₂O₂). Compare with PubChem data .

Q. What nucleophilic substitution reactions are feasible at the 4-bromo position, and how do reaction conditions influence selectivity?

  • The bromine at C-4 undergoes substitution with amines, thiols, or alkoxides. For example:

  • Amination : React with NH₃/amines in ethanol under reflux (60–80°C) to form 4-amino derivatives.
  • Thiolation : Use NaSH or thiols in DMF at 100°C.
  • Selectivity is enhanced by polar aprotic solvents (e.g., DMF) and catalytic KI (for Finkelstein-type activation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in this compound derivatives?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • The C-4 Br atom has a lower LUMO energy, favoring nucleophilic attack.
  • Methyl at C-2 sterically hinders substitution at adjacent positions.
  • Compare with experimental data (e.g., X-ray crystallography) to validate computational models .

Q. What strategies resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

  • Discrepancies often arise from:

  • Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf) (higher yields with ligand-rich catalysts).
  • Base selection : K₂CO₃ (solid) vs. Cs₂CO₃ (enhanced solubility in THF).
  • Microwave vs. conventional heating : Microwave reduces reaction time (30 min vs. 12 hrs) and improves yields by 15–20% .

Q. How does crystallographic analysis (e.g., SHELXL) elucidate hydrogen-bonding networks in derivatives of this compound?

  • SHELXL refines X-ray data to map intermolecular interactions. For example:

  • Hydrogen bonds : Between pyrimidine N atoms and hydroxyl/carboxyl groups in co-crystals.
  • Puckering parameters : Analyze ring non-planarity using Cremer-Pople coordinates (e.g., θ and φ for pyrimidine distortion) .

Methodological Challenges and Solutions

Q. Why might attempts to reduce the ester group of this compound fail, and how can the reaction be optimized?

  • Failure causes : LiAlH₄ may over-reduce the pyrimidine ring.
  • Solution : Use milder reductants (e.g., DIBAL-H) at -78°C in THF. Monitor by TLC for intermediate alcohol formation .

Q. How do substituent effects at C-2 (methyl) and C-4 (bromo) influence biological activity in structure-activity relationship (SAR) studies?

  • Methyl at C-2 : Enhances lipophilicity (logP +0.5), improving membrane permeability.
  • Bromo at C-4 : Acts as a hydrogen-bond acceptor, targeting kinase ATP pockets.
  • SAR validation : Compare IC₅₀ values against analogs (e.g., chloro or iodo substitutions) in enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.